(S)-(-)-2-Acetoxypropionic acid

描述

Nomenclature and Classification

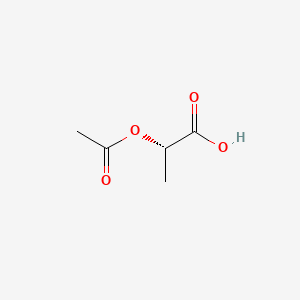

(S)-(-)-2-Acetoxypropionic acid, systematically named as (2S)-2-acetyloxypropanoic acid according to International Union of Pure and Applied Chemistry nomenclature, represents the S-stereoisomer of the acetoxy-substituted propanoic acid family. The compound is assigned Chemical Abstracts Service registry number 6034-46-4, which specifically identifies this stereoisomeric form distinct from its racemic mixture (Chemical Abstracts Service 535-17-1) and R-enantiomer (Chemical Abstracts Service 18668-00-3). Alternative nomenclature includes L-lactic acid acetate, (S)-acetyllactic acid, and (-)-O-acetyl-L-lactic acid, reflecting its derivation from L-lactic acid through acetylation. The European Community number 611-964-2 provides additional regulatory identification for this specific stereoisomer.

The molecular formula C5H8O4 describes a compound with molecular weight 132.12 daltons, containing five carbon atoms, eight hydrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration. The systematic classification places this compound within the carboxylic acid functional group category, specifically as an alpha-substituted propanoic acid bearing an acetoxy substituent at the second carbon position. The compound belongs to the broader family of acetoxy compounds, characterized by the presence of the acetyloxy functional group (-O-C(=O)-CH3), which serves as a protecting group for alcohols in synthetic chemistry.

Stereochemical Properties and Chirality

The stereochemical properties of this compound are fundamental to its chemical behavior and biological activity. The compound possesses one stereogenic center at the second carbon atom, which carries four different substituents: a hydrogen atom, a methyl group, a carboxyl group, and an acetoxy group. This configuration results in two possible enantiomers, with the S-configuration representing the specific arrangement where substituents are prioritized according to Cahn-Ingold-Prelog rules.

The optical rotation properties provide critical stereochemical characterization data. Experimental measurements demonstrate a specific rotation [α]20/D of -44.0 to -55.0 degrees when measured at a concentration of 7 grams per 100 milliliters in chloroform solvent. More precise measurements report [α]20/D values of -49.5 degrees under identical conditions. These negative optical rotation values confirm the (-) designation in the compound name and distinguish this enantiomer from its (+) counterpart. Additional optical rotation data from synthetic preparations report [α]21/D = -47.5 degrees (c = 2.28, CHCl3), providing consistency across different measurement conditions.

The stereochemical integrity of this compound during synthetic transformations represents a crucial consideration for its applications. The compound maintains its stereochemical configuration under typical storage and handling conditions, with recommended refrigerated storage at 0-10°C to preserve optical purity. The stereogenic center remains stable under mild acidic and basic conditions commonly encountered in synthetic procedures, although extreme pH conditions may lead to epimerization or hydrolysis.

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis provides comprehensive structural characterization of this compound through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure and stereochemical environment. Proton nuclear magnetic resonance (1H NMR) spectroscopy in deuterated chloroform solvent reveals characteristic resonances that confirm the expected structure. The methyl group adjacent to the chiral center appears as a doublet at δ = 1.52 ppm with a coupling constant J = 7.3 Hz, indicating coupling to the adjacent methine proton. The acetyl methyl group resonates as a singlet at δ = 2.12 ppm, consistent with the acetoxy substituent. The methine proton appears as a quartet at δ = 5.10 ppm with J = 7.2 Hz, confirming its coupling to the methyl group. A broad singlet at δ = 11.2 ppm corresponds to the carboxylic acid proton.

Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides complementary structural information, confirming the presence of five distinct carbon environments consistent with the molecular formula. The carbonyl carbons of both the carboxylic acid and acetyl groups appear in the expected downfield regions, while the methyl carbons and the chiral center carbon show characteristic chemical shifts. The spectroscopic data collectively confirm the structure and demonstrate the purity of the compound as indicated by nuclear magnetic resonance analysis.

Infrared spectroscopy reveals characteristic functional group absorptions that support structural assignments. The spectrum displays strong carbonyl stretching frequencies corresponding to both the carboxylic acid and ester functional groups. The broad O-H stretch of the carboxylic acid appears in the 2500-3300 cm⁻¹ region, while the C=O stretches occur around 1700-1750 cm⁻¹. Additional characteristic absorptions include C-H stretching frequencies and fingerprint region bands that provide specific structural identification.

| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |

|---|---|---|

| 1H NMR (CDCl3) | Methyl doublet | δ = 1.52 ppm (J = 7.3 Hz) |

| 1H NMR (CDCl3) | Acetyl singlet | δ = 2.12 ppm |

| 1H NMR (CDCl3) | Methine quartet | δ = 5.10 ppm (J = 7.2 Hz) |

| 1H NMR (CDCl3) | Carboxylic acid | δ = 11.2 ppm (broad) |

| IR Spectroscopy | C=O stretches | 1700-1750 cm⁻¹ |

| IR Spectroscopy | O-H stretch | 2500-3300 cm⁻¹ |

Physical property measurements complement spectroscopic analysis in providing complete molecular characterization. The compound exists as a colorless to almost colorless clear liquid at room temperature. Density measurements indicate a specific gravity of 1.18 at 20°C relative to water, reflecting the presence of multiple oxygen atoms in the molecular structure. The refractive index of 1.42 provides additional physical characterization data. Boiling point determinations show values of 142°C at 20 mmHg and 115-117°C at 2 mmHg, indicating the compound's moderate volatility under reduced pressure conditions.

Relationship to Lactic Acid and Derivatives

This compound maintains an intimate structural and synthetic relationship with L-lactic acid, serving as its acetylated derivative. The compound is systematically derived from L-lactic acid through acetylation reactions that introduce the acetoxy protecting group while preserving the stereochemical configuration of the original lactic acid molecule. This relationship positions the compound as a key intermediate in lactic acid chemistry and biorenewable chemical synthesis pathways.

The synthetic conversion of L-lactic acid to this compound typically employs acetylation reagents such as acetic anhydride or acetyl chloride under controlled conditions. Research demonstrates that this transformation proceeds via acetoxylation mechanisms that preserve the S-configuration of the starting lactic acid. The reaction represents a protection strategy for the hydroxyl group of lactic acid, enabling subsequent synthetic manipulations while maintaining stereochemical integrity. Optimal reaction conditions involve treatment of L-lactic acid with acetic chloride in the presence of base, yielding the desired acetoxy derivative in high stereochemical purity.

The utility of this compound as a synthetic intermediate extends to its role in acrylic acid production from renewable feedstocks. Research investigations have demonstrated that this compound can undergo pyrolysis to generate acrylic acid with selectivity exceeding 95%, providing an alternative synthetic route from biorenewable lactic acid rather than petroleum-derived feedstocks. This transformation involves thermal decomposition of the acetoxy group, leading to elimination and formation of the acrylic acid double bond.

| Synthetic Transformation | Starting Material | Product | Yield/Selectivity |

|---|---|---|---|

| Acetylation | L-Lactic acid | This compound | 68% |

| Pyrolysis | This compound | Acrylic acid | >95% selectivity |

| Deprotection | This compound | L-Lactic acid | Quantitative |

The mechanistic relationship between this compound and lactic acid metabolism extends to biological systems where acetylation serves as a metabolic modification. Research using hyperpolarized carbon-13 nuclear magnetic resonance techniques has demonstrated the rapid interconversion between lactate and pyruvate species in biological systems, with acetylated derivatives serving as metabolic intermediates. These studies reveal the dynamic nature of lactate metabolism and the role of acetylated species in cellular energy production pathways.

Comparative analysis with related lactic acid derivatives reveals distinct properties and applications for the acetylated form. Unlike free lactic acid, the acetoxy derivative exhibits enhanced stability toward oxidation and provides selective reactivity patterns due to the protecting group. The acetoxy functionality enables controlled synthetic manipulations that would be difficult or impossible with free lactic acid, including selective esterification reactions and controlled pyrolysis pathways. This enhanced synthetic utility positions this compound as a valuable intermediate in the development of sustainable chemical processes based on renewable lactic acid feedstocks.

属性

IUPAC Name |

(2S)-2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975744 | |

| Record name | 2-(Acetyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6034-46-4 | |

| Record name | (2S)-2-(Acetyloxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6034-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview

The acetylation of lactic acid with acetic anhydride is one of the most common methods for synthesizing (S)-(-)-2-Acetoxypropionic acid. This reaction involves the removal of water from lactic acid to prevent unwanted side reactions, such as dimerization or hydrolysis of acetic anhydride.

Process Description

- Reactants : An aqueous solution of lactic acid (typically 30–90% concentration) and acetic anhydride.

- Reaction Environment : A distillation column integrated with a reaction section.

- Key Steps :

- Lactic acid solution is fed into the distillation section.

- Acetic anhydride is introduced into the reaction section.

- Acetic acid forms in situ during the acetylation process and acts as a vapor stream to strip water from the lactic acid solution.

- Substantially anhydrous lactic acid flows into the reaction section for acetylation.

Reaction Conditions

- Temperature: 50–100°C (optimal range: 60–80°C).

- Pressure: Negative pressure maintained at 5–200 mbar using vacuum pumps.

- Molar Ratio: Acetic anhydride to lactic acid ratio between 1.01 and 1.5 (preferably 1.05–1.25).

Advantages

- High yield (>99%) and purity (~93% by HPLC).

- Minimal formation of by-products like lactic acid dimers.

- Continuous process with efficient utilization of acetic acid evolved during the reaction.

Reactive Distillation Method

Overview

Reactive distillation combines reaction and separation processes into a single unit, enhancing selectivity and conversion rates for this compound.

Process Description

Reaction Conditions

- Atmospheric pressure operation.

- Temperature adjusted based on feedstock concentration.

- Selectivity: Up to 96% for this compound when using 20% lactic acid feedstock.

Advantages

- High efficiency (>98% conversion of lactic acid and its oligomers).

- Integration of reaction and distillation improves energy utilization.

Sulfuric Acid Catalyzed Method

Overview

This method involves small-scale preparation using concentrated sulfuric acid as a catalyst for acetylation.

Process Description

- Lactic acid (85% aqueous solution) is mixed with concentrated sulfuric acid in a three-necked flask.

- Acetic anhydride is added dropwise at low temperatures (0–10°C).

- The mixture is heated to 90–100°C under reduced pressure to concentrate the product.

Reaction Conditions

- Reaction time: ~30 minutes for dropwise addition, followed by heating.

- Yield: High yield reported (approaching 100%).

Advantages

Data Table: Comparison of Preparation Methods

| Method | Reactants | Temperature Range | Pressure | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|---|

| Acetylation with Acetic Anhydride | Lactic Acid, Acetic Anhydride | 50–100°C | 5–200 mbar | >99 | ~93 | Continuous process, high efficiency |

| Reactive Distillation | Lactic Acid, Glacial Acetic Acid | Variable | Atmospheric | >98 | ~96 | Integrated separation and reaction |

| Sulfuric Acid Catalysis | Lactic Acid, Acetic Anhydride, Sulfuric Acid | 0–100°C | Reduced | ~100 | N/A | Simple setup, high yield |

Notes on Optimization

- Ensure controlled removal of water to prevent dimerization of lactic acid.

- Maintain precise molar ratios between reactants to avoid excess acetic anhydride consumption.

- Use structured packing materials in reactive distillation setups to enhance contact efficiency.

化学反应分析

Types of Reactions: (S)-(-)-2-Acetoxypropionic acid undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-lactic acid and acetic acid.

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming (S)-2-hydroxypropionic acid.

Common Reagents and Conditions:

Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Major Products Formed:

Hydrolysis: (S)-lactic acid and acetic acid.

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: (S)-2-hydroxypropionic acid.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

(S)-(-)-2-Acetoxypropionic acid is primarily used as an intermediate in the synthesis of various pharmaceuticals, especially anti-inflammatory drugs. Its incorporation in drug formulations enhances efficacy while potentially reducing side effects. For instance, it is utilized in the production of iopamidol, a non-ionic iodinated contrast agent used in medical imaging. The continuous production process of this compound ensures high purity and quality necessary for pharmaceutical applications .

Case Study: Iopamidol Production

A notable application involves the chlorination of this compound to produce (S)-2-acetoxypropionyl chloride, which is further distilled to meet pharmacopoeia standards. This process is critical for producing iodinated contrast agents that are safe for patient use .

Biochemical Research

Metabolic Pathway Studies:

In biochemical research, this compound serves as a tool for investigating metabolic pathways. Researchers utilize it to understand its role in biological systems and explore potential therapeutic applications. Its ability to influence metabolic processes makes it valuable in studying conditions such as metabolic disorders .

Food Industry

Food Additive Properties:

The compound is recognized for its flavoring and preservation properties in the food industry. It acts as a food additive that can enhance taste while extending the shelf life of food products. Its versatility allows it to be used in various formulations, improving both organoleptic properties and safety profiles .

| Application | Function | Benefits |

|---|---|---|

| Flavoring Agent | Enhances taste | Improved consumer acceptance |

| Preservative | Extends shelf life | Reduces spoilage and waste |

Cosmetic Formulations

Moisturizing Benefits:

In cosmetics, this compound is incorporated into skincare products due to its moisturizing properties. It helps improve skin texture and hydration levels, making it a desirable ingredient in lotions and creams aimed at enhancing skin health .

Polymer Chemistry

Biodegradable Polymers:

this compound plays a significant role in the production of biodegradable polymers. These materials are increasingly important in addressing environmental concerns related to plastic waste. The compound contributes to the development of sustainable materials that meet modern ecological standards .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced drug efficacy and reduced side effects |

| Biochemical Research | Metabolic studies | Insights into biological processes |

| Food Industry | Flavoring and preservation | Improved taste and shelf life |

| Cosmetics | Moisturizing agent | Enhanced skin texture and hydration |

| Polymer Chemistry | Production of biodegradable polymers | Environmentally friendly materials |

作用机制

The mechanism of action of (S)-(-)-2-Acetoxypropionic acid involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound acts as a substrate, undergoing transformation by the enzyme to yield specific products. The pathways involved typically include ester hydrolysis, oxidation, and reduction, depending on the enzyme and reaction conditions.

相似化合物的比较

Thallium(III) Carboxylates: TTAP vs. TTP

TTAP (thallium tris-[(S)-2-acetoxypropionate]) and TTP (thallium tripropionate) are structurally analogous but exhibit contrasting properties:

Key Insight : TTAP’s chirality enables asymmetric catalysis, but its instability limits practical use compared to TTP .

Acetylated Derivatives of Carboxylic Acids

This compound is compared with structurally related acetylated compounds:

Key Insight : The acetoxy group’s position and backbone structure dictate reactivity. Propionyl chloride derivatives enhance electrophilicity, while succinic anhydrides expand ring-opening reaction utility.

Comparison with Lactic Acid Derivatives

This compound is derived from (S)-lactic acid, differing from other esters like (R)-(+)-2-(Benzyloxy)propionic acid (a benzyl-protected lactic acid derivative) . The acetoxy group enhances electrophilicity compared to benzyloxy groups, making it more reactive in metal carboxylate formation .

生物活性

(S)-(-)-2-Acetoxypropionic acid, also known as 2-acetoxypropanoic acid, is an organic compound with the molecular formula C₅H₈O₄. It features an acetoxy group attached to a propanoic acid backbone, making it a versatile intermediate in organic synthesis and biochemistry. This article explores its biological activity, including antimicrobial properties, potential anti-inflammatory effects, and its role in drug bioavailability.

- Molecular Formula : C₅H₈O₄

- Molecular Weight : 132.12 g/mol

- Physical State : Colorless to nearly colorless liquid

- Solubility : Soluble in water and organic solvents

- Boiling Point : 142 °C at 20 mmHg

- Specific Gravity : 1.18 at 20 °C

- Optical Activity : Specific rotation [α]20/D -44.0 to -55.0° (C=7, CHCl₃)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for food preservation and pharmaceutical applications. This activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| L. monocytogenes | 20 |

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. These compounds are being investigated for their potential to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory responses.

Case Studies

-

Food Preservation Study :

A study conducted on the use of this compound in food preservation demonstrated its effectiveness in extending the shelf life of perishable goods by inhibiting microbial growth. The results indicated a significant reduction in spoilage organisms when incorporated into food matrices. -

Pharmaceutical Formulation :

A research project explored the use of this compound as an excipient in drug formulations. It was found to enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell death in microbes.

- Enzyme Inhibition : Its derivatives may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Enhanced Drug Solubility : By modifying drug formulations, it can improve the absorption rates of active pharmaceutical ingredients.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (S)-(-)-2-Acetoxypropionic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via asymmetric esterification of lactic acid derivatives. For instance, FLUKA and ALDRICH protocols use (R)-(+)-2-(benzyloxy)propionic acid or L-phenylalanine benzyl ester as chiral precursors under acidic conditions (e.g., acetic acid catalysis) . Enantiomeric purity (>99%) is achieved through controlled temperature (0–5°C) and stoichiometric ratios of acylating agents. Polarimetric analysis ([α]D = -15.6° at 20°C) and chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) are standard for purity validation .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to detect decomposition.

- Hydrolytic Sensitivity : Monitor ester hydrolysis rates in aqueous buffers (pH 3–9) via LC-MS, noting accelerated degradation at pH >7 .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) to assess photolytic byproducts. Store in amber vials at -20°C under inert gas (N₂/Ar) to minimize racemization .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported optical rotation values for this compound?

- Methodological Answer : Discrepancies in optical rotation (e.g., [α]D = -14.5° vs. -15.6°) may arise from solvent polarity or residual solvents. To address this:

Standardize Solvent Systems : Use anhydrous ethanol or chloroform for polarimetry, ensuring solvent purity (HPLC-grade).

Control Temperature : Calibrate measurements at 20°C ± 0.5°C.

Cross-Validate with NMR : Compare ¹³C-NMR chemical shifts (e.g., carbonyl C=O at 170–175 ppm) to confirm structural integrity .

- Example Workflow: Reproduce synthesis under inert conditions, exclude oxygen/moisture, and validate via independent chiral columns (e.g., Daicel CHIRALCEL OD vs. AD) .

Q. How can kinetic resolution techniques optimize the enantioselective synthesis of this compound?

- Methodological Answer :

- Enzyme-Catalyzed Esterification : Use lipases (e.g., Candida antarctica) in organic solvents (n-butanol) to selectively acylate the (S)-enantiomer. Monitor conversion via GC-FID with chiral stationary phases .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysis with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% yield and ee. Optimize reaction time (24–48 hr) and temperature (30–40°C) .

- Table 1 : Comparison of Resolution Methods

| Method | Yield (%) | ee (%) | Key Limitations |

|---|---|---|---|

| Classical Asymmetric | 70–80 | 99 | High catalyst cost |

| Enzymatic Resolution | 85–90 | 98 | Solvent compatibility issues |

| DKR | 90–95 | 99 | Sensitivity to O₂/H₂O |

Q. What analytical approaches detect trace impurities in this compound, and how do they impact biological assays?

- Methodological Answer :

- LC-HRMS : Identify impurities <0.1% (e.g., residual acetic anhydride or racemic byproducts) using electrospray ionization (ESI+) and exact mass matching (m/z 147.0422 for [M+H]⁺).

- Biological Impact : Trace impurities (e.g., lactic acid derivatives) may interfere with enzymatic assays (e.g., lactate dehydrogenase inhibition). Pre-purify via preparative HPLC (C18 column, 0.1% TFA/ACN gradient) .

Data Analysis and Contradiction Management

Q. How should researchers design experiments to address conflicting data on the compound’s hydrolytic stability in biological matrices?

- Methodological Answer :

Controlled Hydrolysis Studies : Simulate physiological conditions (pH 7.4, 37°C) and quantify degradation products via UPLC-QTOF.

Statistical Validation : Use ANOVA to compare batch-to-batch variability (p < 0.05 significance threshold).

Meta-Analysis : Apply PICOT framework (Population: hydrolytic stability; Intervention: pH/temperature; Comparison: literature data; Outcome: half-life; Time: 24–72 hr) to reconcile discrepancies .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis/purification steps to limit airborne exposure (OSHA PEL: 5 mg/m³) .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential esterase-mediated hydrolysis releasing acetic acid .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal (EPA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。